molecular formula C12H19Cl B12039111 1-Chloro-3,5-dimethyladamantane, AldrichCPR

1-Chloro-3,5-dimethyladamantane, AldrichCPR

Cat. No.: B12039111
M. Wt: 198.73 g/mol
InChI Key: PXDRFQZLDWZHPX-WSVSKBAQSA-N
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Preparation Methods

The synthesis of 1-Chloro-3,5-dimethyladamantane typically involves the chlorination of 3,5-dimethyladamantane. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-Chloro-3,5-dimethyladamantane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents.

Scientific Research Applications

1-Chloro-3,5-dimethyladamantane is widely used in scientific research due to its role as an intermediate in the synthesis of memantine hydrochloride. Its applications include:

Mechanism of Action

The mechanism of action of 1-Chloro-3,5-dimethyladamantane is primarily related to its role in the synthesis of memantine hydrochloride. Memantine acts as an NMDA receptor antagonist, which helps in reducing the excitotoxicity associated with Alzheimer’s disease. The molecular targets and pathways involved include the NMDA receptors in the brain .

Comparison with Similar Compounds

1-Chloro-3,5-dimethyladamantane can be compared with other similar compounds such as:

  • 1,3-Dimethyl-5-chloroadamantane
  • 1,3-Dihydro-1-hydroxy-3,3-dimethyl-1,2-benziodoxole
  • Memantine Related Compounds A, B, and C

These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of 1-Chloro-3,5-dimethyladamantane lies in its specific use as an intermediate in the synthesis of memantine hydrochloride .

Properties

Molecular Formula

C12H19Cl

Molecular Weight

198.73 g/mol

IUPAC Name

(3R,5S)-1-chloro-3,5-dimethyladamantane

InChI

InChI=1S/C12H19Cl/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3/t9?,10-,11+,12?

InChI Key

PXDRFQZLDWZHPX-WSVSKBAQSA-N

Isomeric SMILES

C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)Cl)C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)Cl)C

Origin of Product

United States

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